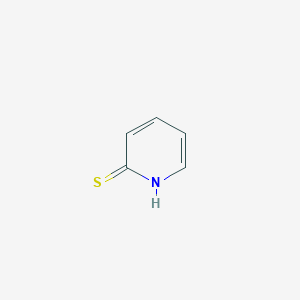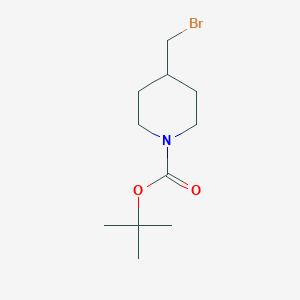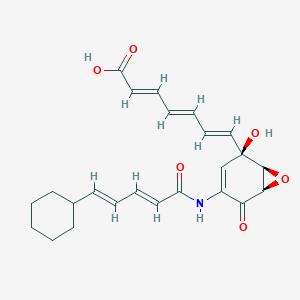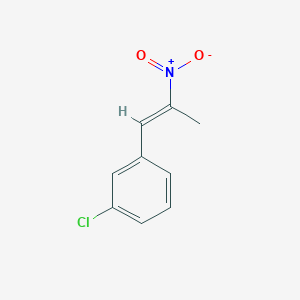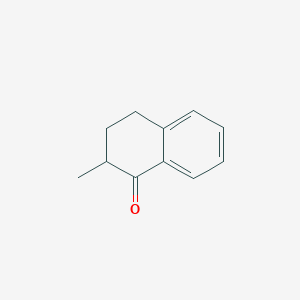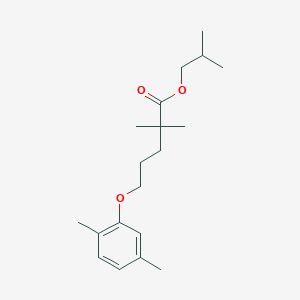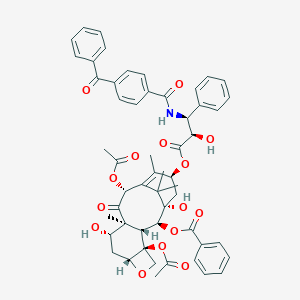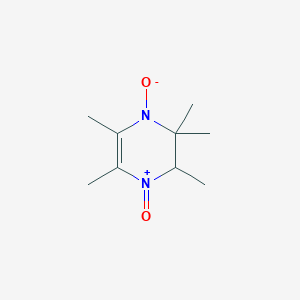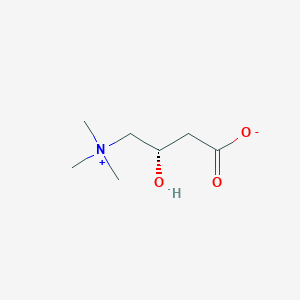
D-Carnitin
Übersicht
Beschreibung
D-Carnitin ist ein Aminosäurederivat, das eine entscheidende Rolle im Energiestoffwechsel spielt. Es ist eines der beiden Stereoisomere von Carnitin, wobei das andere L-Carnitin ist, das die biologisch aktive Form darstellt. This compound ist jedoch nicht biologisch aktiv und kann die Aktivität von L-Carnitin hemmen . Es ist am Transport von langkettigen Fettsäuren in die Mitochondrien beteiligt, wo sie zur β-Oxidation, einem Prozess, der für die Energieproduktion unerlässlich ist, abgebaut werden .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Verfahren synthetisiert werden, einschließlich chemischer Synthese und Biotransformation. Eine übliche Methode beinhaltet die chemische optische Auflösung von racemischem Carnitin, bei der die D- und L-Formen getrennt werden . Ein weiteres Verfahren ist die Biotransformation von 4-Butyrobetaine zu enantiomerenreinem this compound unter Verwendung spezifischer Enzyme.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig großtechnische Bioprozesse. Zum Beispiel produziert der von Lonza AG entwickelte Biotransformationsprozess this compound mit hoher Ausbeute und enantiomeren Überschuss. Diese Methode ist wirtschaftlich günstig und skalierbar für industrielle Anwendungen.
Wissenschaftliche Forschungsanwendungen
D-Carnitin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Untersucht auf seine Rolle im Energiestoffwechsel und seine Auswirkungen auf zelluläre Prozesse.
Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.
5. Wirkmechanismus
This compound fungiert als Trägermolekül beim Transport von langkettigen Fettsäuren über die innere Mitochondrienmembran. Es erleichtert den Eintritt dieser Fettsäuren in die Mitochondrien, wo sie zur β-Oxidation abgebaut werden, um Energie in Form von Adenosintriphosphat (ATP) zu produzieren . this compound selbst ist nicht biologisch aktiv und kann die Aktivität von L-Carnitin hemmen, was es in biologischen Systemen weniger effektiv macht .
Ähnliche Verbindungen:
L-Carnitin: Die biologisch aktive Form von Carnitin, essentiell für den Fettsäurestoffwechsel.
Acetyl-L-Carnitin: Ein Derivat von L-Carnitin mit zusätzlichen Acetylgruppen, das wegen seiner neuroprotektiven Eigenschaften verwendet wird.
Propionyl-L-Carnitin: Ein weiteres Derivat von L-Carnitin, das wegen seiner kardiovaskulären Vorteile verwendet wird.
Vergleich: this compound unterscheidet sich von diesen ähnlichen Verbindungen durch seinen Mangel an biologischer Aktivität. Während L-Carnitin und seine Derivate aktiv an verschiedenen physiologischen Prozessen beteiligt sind, kann this compound deren Aktivität hemmen und wird nicht therapeutisch eingesetzt . Dies macht this compound in seiner Rolle und seinen Anwendungen einzigartig im Vergleich zu seinen Gegenstücken.
Wirkmechanismus
Target of Action
D-Carnitine, a stereoisomer of L-Carnitine, is involved in various metabolic processes in most mammals, plants, and some bacteria . Its primary targets include the mitochondria where it plays a crucial role in the transport of long-chain fatty acids . It also targets the lysosomal α-glucosidase , acting as a pharmacological allosteric chaperone .
Mode of Action
D-Carnitine interacts with its targets to facilitate energy metabolism. It transports long-chain fatty acids from the cytosol into the mitochondria for oxidation, a process that results in free energy production . Additionally, D-Carnitine acts as a chaperone for human lysosomal α-glucosidase, stabilizing the enzyme without inhibiting its activity .
Biochemical Pathways
D-Carnitine is involved in the carnitine biosynthesis pathway , which is highly conserved among many eukaryotes and some prokaryotes . This pathway is essential for the endogenous production of L-Carnitine, a molecule crucial for energy metabolism . D-Carnitine also influences carbohydrate metabolism, with aberrations in carnitine regulation implicated in disorders such as diabetes, sepsis, cardiomyopathy, malnutrition, cirrhosis, endocrine disorders, and aging .
Pharmacokinetics
The homeostasis of carnitine, including D-Carnitine, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of D-Carnitine and its esters are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability .
Result of Action
The action of D-Carnitine results in several molecular and cellular effects. It aids in the removal of excess acyl groups from the body and modulates intracellular coenzyme A (CoA) homeostasis . It also plays a role in the prevention and treatment of carnitine deficiency in patients with end-stage renal disease . Furthermore, D-Carnitine can improve nerve conduction, neuropathic pain, and immune function in diabetes patients .
Action Environment
The action, efficacy, and stability of D-Carnitine can be influenced by environmental factors. Moreover, the bioavailability of D-Carnitine varies due to dietary composition .
Biochemische Analyse
Biochemical Properties
D-Carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key player in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation . D-Carnitine interacts with carnitine palmitoyltransferase type II (CPT II), an enzyme that is essential for this process .
Cellular Effects
D-Carnitine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of fatty acid metabolism, D-Carnitine is essential for the efficient production of ATP, the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, D-Carnitine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to long-chain fatty acyl-CoA esters, forming long-chain acylcarnitines, which can be transported across the mitochondrial membrane. This is a critical step in the beta-oxidation of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Carnitine can change over time. For instance, studies have shown that D-Carnitine’s role in fatty acid oxidation becomes increasingly important during periods of fasting, when the reliance on fatty acids for energy production is heightened .
Dosage Effects in Animal Models
In animal models, the effects of D-Carnitine can vary with different dosages. For example, low doses of D-Carnitine can support normal energy metabolism, while high doses can lead to an overproduction of acylcarnitines, some of which can have toxic effects .
Metabolic Pathways
D-Carnitine is involved in several metabolic pathways, including fatty acid oxidation and the carnitine shuttle. It interacts with enzymes such as CPT II and may influence metabolic flux or metabolite levels .
Transport and Distribution
D-Carnitine is transported and distributed within cells and tissues via specific transporters. The organic cation transporter 2 (OCTN2) is responsible for the uptake of D-Carnitine into cells .
Subcellular Localization
D-Carnitine is primarily localized in the mitochondria, the site of fatty acid oxidation. Its activity and function can be influenced by various factors, including the availability of long-chain fatty acids and the activity of associated enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Carnitine can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the chemical optical resolution of racemic carnitine, which separates the D- and L- forms . Another method is the biotransformation of 4-butyrobetaine to enantiomerically pure D-Carnitine using specific enzymes.
Industrial Production Methods: Industrial production of D-Carnitine often involves large-scale bioprocesses. For instance, the biotransformation process developed by Lonza AG produces D-Carnitine with a high yield and enantiomeric excess. This method is economically favorable and scalable for industrial applications.
Analyse Chemischer Reaktionen
Reaktionstypen: D-Carnitin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Carnitinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in andere verwandte Verbindungen umwandeln.
Substitution: Substitutionsreaktionen können die funktionellen Gruppen modifizieren, die an das Carnitinmolekül gebunden sind.
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Acylcarnitine, die Ester von Carnitin mit Fettsäuren sind, und andere Carnitinderivate .
Vergleich Mit ähnlichen Verbindungen
L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.
Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, D-Carnitine can inhibit their activity and is not used therapeutically . This makes D-Carnitine unique in its role and applications compared to its counterparts.
Eigenschaften
IUPAC Name |
(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-14-0 | |
| Record name | (+)-Carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Carnitine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
